1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane
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Overview
Description
The compound “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a diazepane ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and furan derivatives, followed by sulfonylation and diazepane ring formation. Each step requires specific reagents and conditions, such as:
Imidazole Derivative Preparation: Using 1,2-dimethylimidazole as a starting material, sulfonylation can be achieved using sulfonyl chlorides in the presence of a base like triethylamine.
Furan Derivative Preparation: 2,5-dimethylfuran can be synthesized from furfural through catalytic hydrogenation and methylation.
Diazepane Ring Formation: The diazepane ring can be formed through cyclization reactions involving appropriate diamines and dihalides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
Exploration of its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- (4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methylfuran-3-yl)methanone
Uniqueness
The unique combination of functional groups in “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane)” provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXOONXRZADMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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